

Spectroscopic Profile of 7-Nitroisobenzofuran-1(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 7-Nitroisobenzofuran-1(3H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **7-Nitroisobenzofuran-1(3H)-one**, also known as 7-Nitrophthalide. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and structural visualizations, to serve as a foundational resource for the characterization and utilization of this compound.

Chemical Structure and Properties

7-Nitroisobenzofuran-1(3H)-one is a nitro-substituted derivative of isobenzofuran-1(3H)-one. The presence of the nitro group significantly influences the electronic properties and reactivity of the molecule, making its precise structural confirmation by spectroscopic methods crucial.

Molecular Formula: $C_8H_5NO_4$ [1]

Molecular Weight: 179.13 g/mol [1]

CAS Number: 42760-46-3 [1]

Caption: Chemical structure of **7-Nitroisobenzofuran-1(3H)-one**.

Spectroscopic Data

Due to the limited availability of a complete, publicly accessible experimental dataset for **7-Nitroisobenzofuran-1(3H)-one**, the following tables are based on typical spectroscopic values observed for closely related isobenzofuranone and nitro-aromatic compounds. This data serves as a predictive guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.5	d	1H	H-6
~7.8 - 8.1	t	1H	H-5
~7.6 - 7.9	d	1H	H-4
~5.4 - 5.6	s	2H	H-3 (CH_2)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~168 - 172	C-1 ($\text{C}=\text{O}$)
~148 - 152	C-7a
~145 - 149	C-7
~130 - 134	C-5
~125 - 129	C-3a
~122 - 126	C-4
~120 - 124	C-6
~68 - 72	C-3 (CH_2)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2960 - 2850	Weak	Aliphatic C-H stretch
~1760 - 1740	Strong	Lactone C=O stretch
~1610, ~1580, ~1470	Medium-Strong	Aromatic C=C stretch
~1530 - 1500	Strong	Asymmetric NO ₂ stretch
~1350 - 1330	Strong	Symmetric NO ₂ stretch
~1250 - 1150	Strong	C-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
179	[M] ⁺ , Molecular ion
133	[M - NO ₂] ⁺ , Loss of nitro group
105	[M - NO ₂ - CO] ⁺ , Subsequent loss of carbon monoxide
77	Phenyl cation fragment

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **7-Nitroisobenzofuran-1(3H)-one**, based on standard laboratory practices for similar compounds.

NMR Spectroscopy

- **Instrumentation:** A 400 MHz or higher NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., PENDANT or APT) is employed, with a larger number of scans (typically 1024 or more) required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

IR Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.

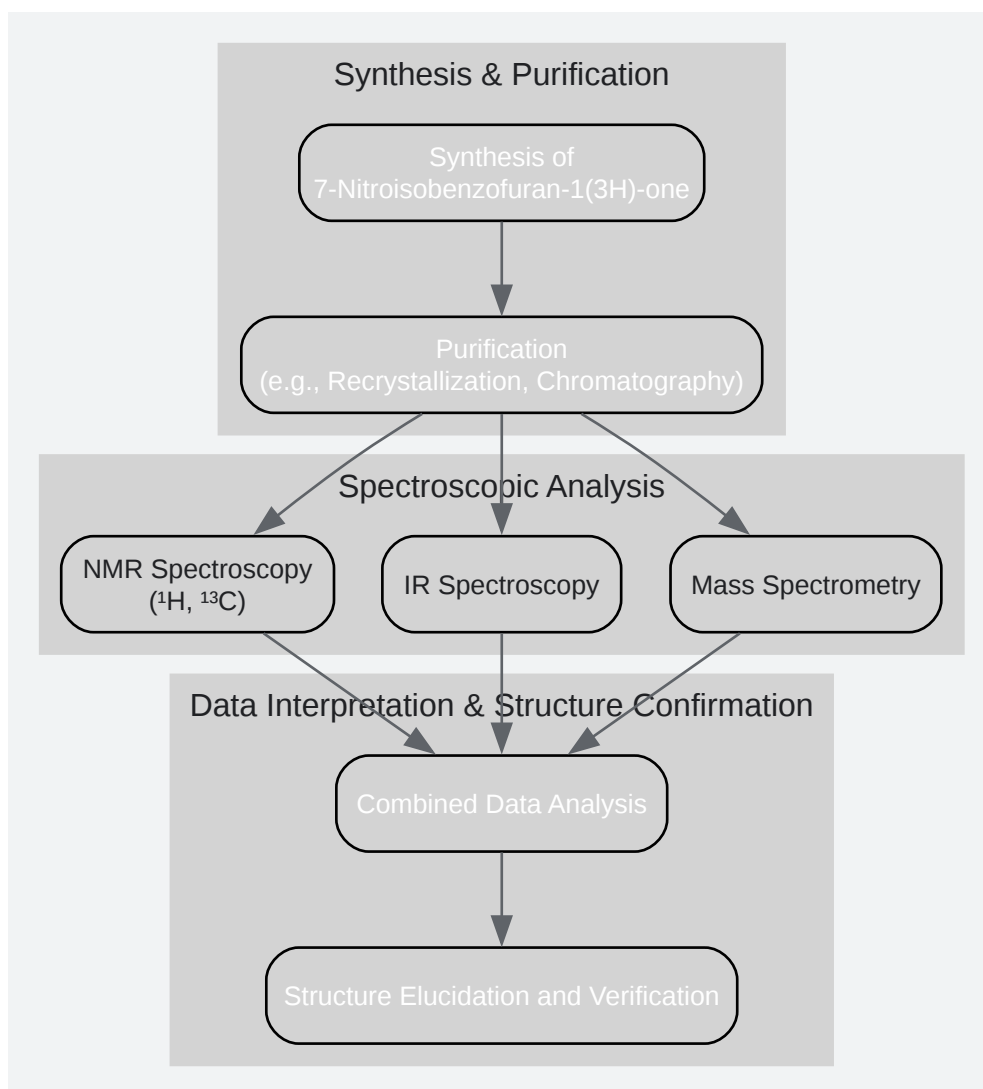
Mass Spectrometry

- **Instrumentation:** A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

- **Sample Introduction:** The sample can be introduced directly via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum of small organic molecules.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The characterization of **7-Nitroisobenzofuran-1(3H)-one** follows a logical workflow, integrating data from multiple spectroscopic techniques to confirm its structure.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The interpretation of the combined spectroscopic data is key to unambiguous structure confirmation. The ^1H and ^{13}C NMR spectra provide information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. The IR spectrum confirms the presence of key functional groups, such as the lactone carbonyl and the nitro group. Finally, the mass spectrum provides the molecular weight and fragmentation pattern, which further corroborates the proposed structure. By integrating these datasets, researchers can confidently verify the identity and purity of **7-Nitroisobenzofuran-1(3H)-one** for its application in further research and development.

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References

- 1. 7-NITROISOBENZOFURAN-1(3H)-ONE | CAS: 42760-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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